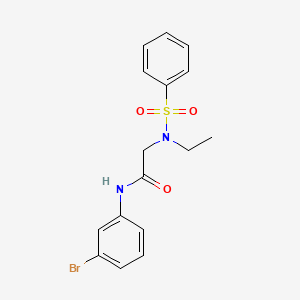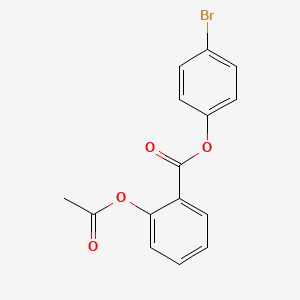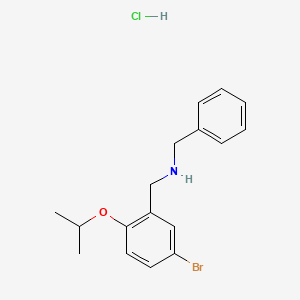
N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(3-bromophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as BPG or N-(3-bromo-phenyl)-N'-ethyl-N'-phenylsulfonyl-glycinamide, is a chemical compound with potential therapeutic applications. BPG is a member of the sulfonylurea class of compounds, which are widely used in the treatment of type 2 diabetes. However, BPG has been found to have other potential therapeutic applications beyond diabetes treatment. In
Wirkmechanismus
The mechanism of action of BPG is not fully understood. However, it is believed that BPG inhibits the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many tumors and is involved in the regulation of pH in cancer cells. Inhibition of CAIX activity by BPG leads to a decrease in pH in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
BPG has been shown to have several biochemical and physiological effects. BPG has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BPG has also been shown to decrease the levels of vascular endothelial growth factor (VEGF), which is important for the growth and spread of tumors. In addition, BPG has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
BPG has several advantages for lab experiments. BPG is a small molecule that can easily penetrate cell membranes, which makes it an attractive candidate for drug development. BPG has also been shown to have low toxicity in animal studies. However, there are also limitations to using BPG in lab experiments. BPG has poor solubility in water, which can make it difficult to administer in vivo. In addition, BPG has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on BPG. One area of research is the development of BPG analogs with improved solubility and longer half-life. Another area of research is the identification of biomarkers that can predict the response to BPG treatment. In addition, further studies are needed to determine the optimal dosing and administration schedule for BPG. Finally, clinical trials are needed to determine the safety and efficacy of BPG in humans.
Conclusion
In conclusion, BPG is a chemical compound with potential therapeutic applications beyond diabetes treatment. BPG has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. BPG inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which leads to a decrease in pH in cancer cells and can lead to cell death. BPG has several advantages for lab experiments, but also has limitations. Future research on BPG should focus on the development of BPG analogs, identification of biomarkers, optimization of dosing and administration, and clinical trials in humans.
Wissenschaftliche Forschungsanwendungen
BPG has been found to have potential therapeutic applications beyond diabetes treatment. Research has shown that BPG has anti-inflammatory, anti-tumor, and anti-angiogenic properties. BPG has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. BPG has also been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-2-19(23(21,22)15-9-4-3-5-10-15)12-16(20)18-14-8-6-7-13(17)11-14/h3-11H,2,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFXBAGQRTMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide](/img/structure/B4388574.png)
![ethyl 2-[(3,3-dimethylbutanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4388594.png)
![2-(4-{4-[(1-phenylethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol](/img/structure/B4388596.png)
![(6-bromoimidazo[1,2-a]pyridin-2-yl)(phenyl)acetonitrile](/img/structure/B4388599.png)
![N-butyl-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B4388600.png)
![methyl [1-(4,6-dimethyl-2-pyrimidinyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B4388604.png)
![(2,2-dimethylpropyl){2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4388608.png)

![5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4388620.png)
![7-methoxy-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4388626.png)



